2,2'-(1H-benzimidazol-2-ylimino)diethanol
Description
2,2’-(1H-benzimidazol-2-ylimino)diethanol is a chemical compound with the molecular formula C11H15N3O2 It is characterized by the presence of a benzimidazole ring linked to two ethanol groups
Properties
IUPAC Name |
2-[1H-benzimidazol-2-yl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-7-5-14(6-8-16)11-12-9-3-1-2-4-10(9)13-11/h1-4,15-16H,5-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHVAQJODYIXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807347 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1H-benzimidazol-2-ylimino)diethanol typically involves the reaction of benzimidazole with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction can be represented as follows:
Benzimidazole+Diethanolamine→2,2′−(1H−benzimidazol-2-ylimino)diethanol
Industrial Production Methods: In an industrial setting, the production of 2,2’-(1H-benzimidazol-2-ylimino)diethanol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(1H-benzimidazol-2-ylimino)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
2,2’-(1H-benzimidazol-2-ylimino)diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2,2’-(1H-benzimidazol-2-ylimino)diethanol involves its interaction with specific molecular targets. The benzimidazole ring can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the ethanol groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
2-(1H-benzimidazol-2-yl)ethanol: Similar structure but with only one ethanol group.
1H-benzimidazole-2-amine: Lacks the ethanol groups but shares the benzimidazole core.
2-(2-hydroxyethyl)benzimidazole: Contains a hydroxyethyl group instead of diethanol.
Uniqueness: 2,2’-(1H-benzimidazol-2-ylimino)diethanol is unique due to the presence of two ethanol groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature allows for a broader range of applications and interactions in various chemical and biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
